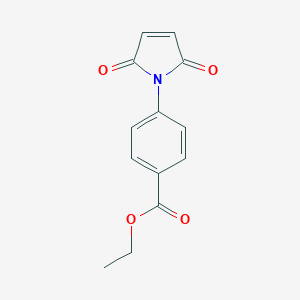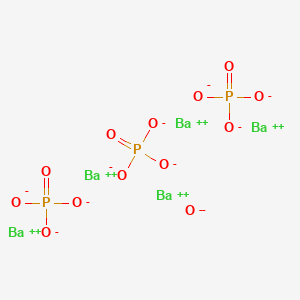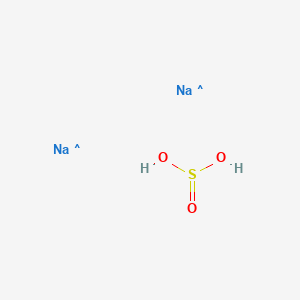
1H-Indene, 2,3-dihydro-1,1,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It has been extensively studied due to its unique chemical and physical properties, as well as its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,6-trimethyl- is not well understood. However, it has been shown to exhibit antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to exhibit neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple and efficient methods. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 1H-Indene, 2,3-dihydro-1,1,6-trimethyl-. One potential direction is the development of new synthetic methods for the production of this compound, which may improve its purity and yield. Another direction is the study of its potential applications in the field of organic electronics, where it may be used as a building block for the synthesis of new materials with improved properties. Finally, further studies are needed to elucidate the mechanism of action and potential therapeutic applications of this compound in the treatment of various diseases.
Synthesemethoden
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- can be synthesized through various methods, including catalytic hydrogenation of indene, isomerization of β-pinene, and cyclization of 2,3-dihydro-1,1,6-trimethyl-2H-inden-5-ol. The most commonly used method involves the catalytic hydrogenation of indene using a palladium or platinum catalyst under high pressure and temperature. This method yields a high purity product with a yield of up to 90%.
Wissenschaftliche Forschungsanwendungen
1H-Indene, 2,3-dihydro-1,1,6-trimethyl- has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. It has also been studied for its potential applications in the field of organic electronics, where it can be used as a building block for the synthesis of conductive polymers.
Eigenschaften
CAS-Nummer |
14276-95-0 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
3,3,5-trimethyl-1,2-dihydroindene |
InChI |
InChI=1S/C12H16/c1-9-4-5-10-6-7-12(2,3)11(10)8-9/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
OEAUYEGWUJMPQQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
Kanonische SMILES |
CC1=CC2=C(CCC2(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



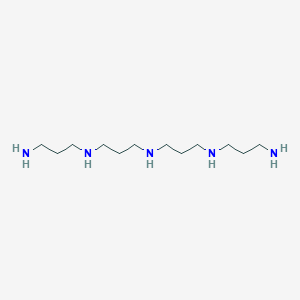
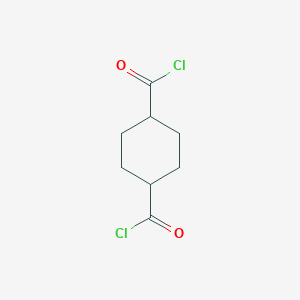
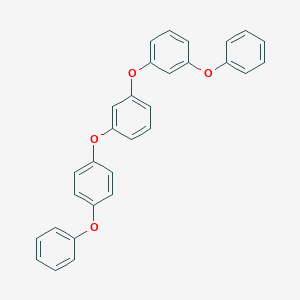
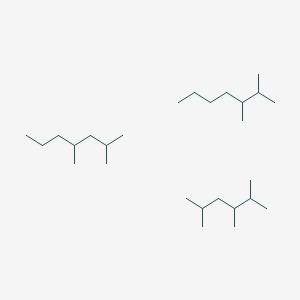

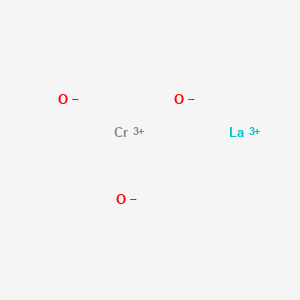
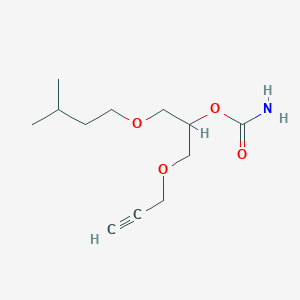
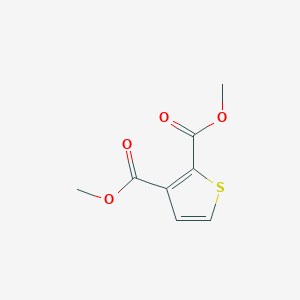
![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)
